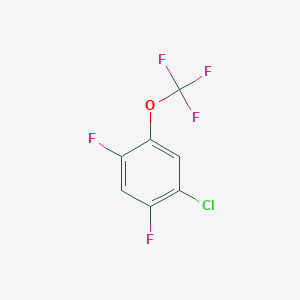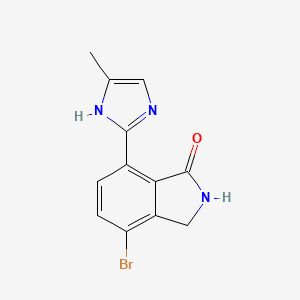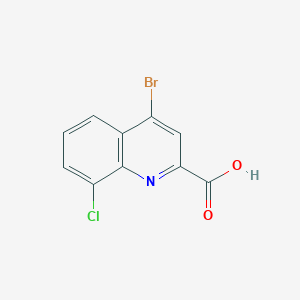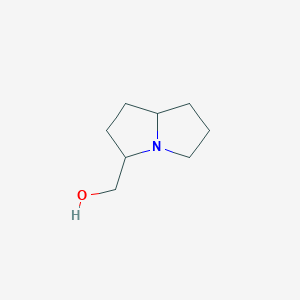![molecular formula C18H10N4 B12956522 6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)
6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile is a compound that belongs to the family of bipyridines Bipyridines are heterocyclic compounds consisting of two pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The bipyridine structure allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while reduction can produce amines .
科学的研究の応用
6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
作用機序
The mechanism of action of 6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it an effective catalyst or functional material. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
類似化合物との比較
Similar Compounds
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
- Etravirine : An anti-HIV drug with a similar cyanophenyl structure.
Uniqueness
6’-(4-Cyanophenyl)-[3,3’-bipyridine]-6-carbonitrile is unique due to its bipyridine core, which provides versatile coordination chemistry. This makes it particularly valuable in the development of metal-organic frameworks and other advanced materials .
特性
分子式 |
C18H10N4 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC名 |
5-[6-(4-cyanophenyl)pyridin-3-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C18H10N4/c19-9-13-1-3-14(4-2-13)18-8-6-16(12-22-18)15-5-7-17(10-20)21-11-15/h1-8,11-12H |
InChIキー |
SXUZFBCAJCXRMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C2=NC=C(C=C2)C3=CN=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B12956439.png)





![tert-Butyl (S)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12956469.png)







